molecular formula C29H34FN3O6 B1678357 Palonidipine CAS No. 96515-73-0

Palonidipine

Cat. No.: B1678357
CAS No.: 96515-73-0
M. Wt: 539.6 g/mol
InChI Key: MUNSLZPCNUVWCH-UHFFFAOYSA-N
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Description

Palonidipine is a small molecule drug that functions as a voltage-gated calcium channel blocker. It was initially developed by Teijin Pharma Ltd. and has been studied for its potential therapeutic applications in treating cardiovascular diseases, particularly angina pectoris and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palonidipine involves the preparation of its hydrochloride salt, which is a 1,4-dihydropyridine derivative. The synthetic route typically includes the following steps:

    Condensation Reaction: The initial step involves the condensation of a benzylmethylamine derivative with a 2,2-dimethylpropyl methyl ester.

    Cyclization: This intermediate undergoes cyclization to form the dihydropyridine ring.

    Nitration and Fluorination: The introduction of nitro and fluoro groups on the aromatic ring is achieved through nitration and fluorination reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Palonidipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palonidipine has been extensively studied for its applications in various fields:

Mechanism of Action

Palonidipine exerts its effects by blocking voltage-gated calcium channels (VDCCs). This inhibition prevents the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload. The primary molecular targets are the L-type calcium channels found in the smooth muscle cells of blood vessels. By blocking these channels, this compound reduces peripheral resistance and lowers blood pressure .

Comparison with Similar Compounds

Palonidipine is compared with other calcium channel blockers such as nifedipine, nicardipine, and amlodipine:

Similar Compounds

Properties

IUPAC Name

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSLZPCNUVWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043836
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96515-73-0
Record name Palonidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of a mixture 290 mg of 3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate and 15 mg of methyl 3-aminocrotonate in 1 ml of 2-propanol was added 168 mg of 2-fluoro-5-nitrobenzaldehyde. The mixture was refluxed for 10 hours. The solvent was distilled off to leave the residue. The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel to provide 184 mg (yield 34%) of the desirec compound (140).
Name
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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